molecular formula C18H22N2O4S B3569974 N-benzyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide

N-benzyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3569974
M. Wt: 362.4 g/mol
InChI Key: ONRMFLMXYIJVDQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzyl group, an ethoxy group, and a methylsulfonyl group attached to an anilino moiety, which is further connected to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with methylsulfonyl chloride to form 4-ethoxy-N-methylsulfonylaniline. This intermediate is then reacted with benzyl bromide in the presence of a base, such as sodium hydroxide, to introduce the benzyl group. Finally, the resulting compound is coupled with acetic anhydride to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but studies suggest that it may involve modulation of signal transduction pathways and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-methoxyphenyl)-N-methylacetamide
  • N-benzyl-2-(4-ethoxyphenyl)-N-methylacetamide
  • N-benzyl-2-(4-methylphenyl)-N-methylacetamide

Uniqueness

N-benzyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide is unique due to the presence of the ethoxy and methylsulfonyl groups, which impart distinct chemical properties and biological activities. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-24-17-11-9-16(10-12-17)20(25(2,22)23)14-18(21)19-13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRMFLMXYIJVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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